2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
Overview
Description
2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of various functional groups in its structure suggests potential for a wide range of chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonamide: Reacting 3-chloro-4-methoxybenzenesulfonyl chloride with benzylamine under basic conditions to form the sulfonamide intermediate.
Acylation: The sulfonamide intermediate is then acylated with 3-pyridylmethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzyl group.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro group on the benzene ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, sulfonamides are often studied for their antimicrobial properties. This compound could be investigated for its potential to inhibit bacterial growth or other biological activities.
Medicine
Medicinally, sulfonamides are known for their use as antibiotics. This compound might be explored for its potential therapeutic applications, such as treating bacterial infections or other diseases.
Industry
Industrially, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound could have applications in these areas as well.
Mechanism of Action
The mechanism of action for sulfonamides typically involves the inhibition of bacterial enzymes, such as dihydropteroate synthase, which is crucial for folate synthesis. This compound might exert its effects through a similar mechanism, targeting specific enzymes or pathways in bacteria or other organisms.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Used for its antibacterial properties.
Uniqueness
What sets 2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides.
Properties
IUPAC Name |
2-[benzyl-(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-30-21-10-9-19(12-20(21)23)31(28,29)26(15-17-6-3-2-4-7-17)16-22(27)25-14-18-8-5-11-24-13-18/h2-13H,14-16H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWOPXSKDDPRQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CN=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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